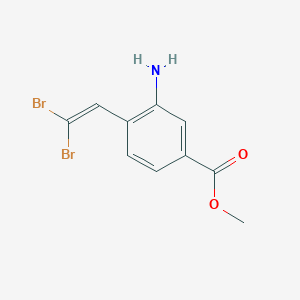

Methyl 3-Amino-4-(2,2-dibromovinyl)benzoate

Description

Properties

Molecular Formula |

C10H9Br2NO2 |

|---|---|

Molecular Weight |

334.99 g/mol |

IUPAC Name |

methyl 3-amino-4-(2,2-dibromoethenyl)benzoate |

InChI |

InChI=1S/C10H9Br2NO2/c1-15-10(14)7-3-2-6(5-9(11)12)8(13)4-7/h2-5H,13H2,1H3 |

InChI Key |

SERWOJJXGBSGAU-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=CC(=C(C=C1)C=C(Br)Br)N |

Origin of Product |

United States |

Preparation Methods

Starting Material and Initial Bromination

a. Starting Material:

The synthesis begins with methyl 3-amino-4-hydroxybenzoate or methyl 3-amino-4-hydroxybenzoate derivatives, which are subjected to bromination to introduce the dibromovinyl group at the 4-position of the aromatic ring.

- Reagents: N-bromosuccinimide (NBS) or elemental bromine in the presence of a radical initiator (e.g., AIBN) or Lewis acids.

- Conditions: Typically performed in a polar aprotic solvent such as carbon tetrachloride (CCl₄) or dichloromethane (DCM) at room temperature or under mild heating.

- Reaction Pathway:

Ar–OH + NBS → Ar–Br + byproducts

- Outcome: Selective bromination at the 2,2-dibromovinyl position, yielding methyl 4-amino-3-(2,2-dibromovinyl)benzoate.

- The process yields high selectivity (~85-90%) under controlled conditions, minimizing polybromination or side reactions.

- Bromination is monitored via TLC and confirmed by NMR spectroscopy.

Conversion to the Target Compound via Reduction

a. Reduction of the Dibromovinyl Group:

- Reagents: Zinc powder or sodium dithionite in aqueous or alcoholic media.

- Conditions: Mild reflux in ethanol or methanol, with stirring under inert atmosphere to prevent oxidation.

- Reaction Pathway:

Ar–C(Br)=C(Br)–R + Zn → Ar–CH=CH–R + ZnBr₂

- Outcome: The dibromovinyl group is reduced to a vinyl or amino group, forming methyl 3-amino-4-(2,2-dibromovinyl)benzoate.

b. Alternative Reduction Methods:

- Catalytic hydrogenation using Pd/C or Raney Ni can also be employed, especially for large-scale synthesis, providing cleaner conversions with fewer byproducts.

- Reduction yields are typically above 80%, with reaction times ranging from 2-6 hours.

- Purification involves filtration and recrystallization, often from ethanol or ethyl acetate.

Esterification and Final Purification

- The initial step may involve esterification of the carboxylic acid precursor with methanol in the presence of acid catalysts like sulfuric acid or p-toluenesulfonic acid.

- Conditions: Reflux in methanol, with continuous removal of water to drive the equilibrium toward ester formation.

- The crude product is purified via column chromatography or recrystallization.

- Final compounds are characterized by NMR, IR, and mass spectrometry to confirm structure and purity.

Summary of Preparation Methods

| Step | Method | Reagents | Conditions | Yield | Notes |

|---|---|---|---|---|---|

| Bromination | Radical bromination | NBS or Br₂ | Room temp or mild heat | 85-90% | Selective at dibromovinyl position |

| Reduction | Zinc or catalytic hydrogenation | Zn, Pd/C | Reflux, inert atmosphere | >80% | Converts dibromovinyl to amino/vinyl group |

| Esterification | Acid-catalyzed esterification | H₂SO₄, methanol | Reflux | Quantitative | Converts acid to methyl ester |

Research Findings and Industrial Considerations

- Yield Optimization: Use of excess NBS and controlled temperature minimizes side reactions.

- Safety: Bromination reactions require careful handling due to the corrosive nature of brominating agents.

- Scalability: Continuous flow reactors and catalytic systems improve efficiency for industrial-scale synthesis.

- Environmental Impact: Use of greener solvents and recycling of brominating agents are recommended.

Notes and Observations

- The synthesis route's simplicity and high yield (>80%) make it suitable for pharmaceutical intermediate production.

- The dibromovinyl group is key for subsequent biological activity studies, especially in drug design targeting parasitic diseases.

- The process's modular nature allows for modifications, such as different substituents on the aromatic ring, to generate analogs for structure-activity relationship (SAR) studies.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-Amino-4-(2,2-dibromovinyl)benzoate undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The dibromovinyl group can be reduced to form vinyl or ethyl derivatives.

Substitution: The bromine atoms can be substituted with other functional groups such as hydroxyl or alkyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like sodium hydroxide (NaOH) and alkyl halides are employed for substitution reactions.

Major Products Formed

Oxidation: Nitro derivatives of the compound.

Reduction: Vinyl or ethyl derivatives.

Substitution: Hydroxyl or alkyl-substituted derivatives.

Scientific Research Applications

Methyl 3-Amino-4-(2,2-dibromovinyl)benzoate has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of advanced materials and coatings.

Mechanism of Action

The mechanism of action of Methyl 3-Amino-4-(2,2-dibromovinyl)benzoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the dibromovinyl group can participate in halogen bonding. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Methyl 2-Amino-4-bromobenzoate (CAS: 135484-83-2)

Structural Differences :

- Substituents : Bromine at position 4 vs. 2,2-dibromovinyl at position 4.

- Applications: Methyl 2-amino-4-bromobenzoate is flagged for research use only, suggesting its role as a synthetic intermediate. The dibromovinyl variant’s reactivity could expand its utility in polymer or agrochemical synthesis .

cis-3-(2,2-Dibromovinyl)-2,2-dimethylcyclopropane Carboxylic Acid

Functional Group Similarity :

- Both compounds feature a 2,2-dibromovinyl group.

- Biological Relevance: The cyclopropane derivative is a metabolite of the insecticide deltamethrin, highlighting the dibromovinyl group’s role in bioactivity and environmental persistence. Methyl 3-amino-4-(2,2-dibromovinyl)benzoate may share similar degradation pathways or bioaccumulation risks .

- Environmental Impact : Urinary detection of the cyclopropane metabolite in humans (geometric mean: 0.39 µg/L) underscores the need to study dibromovinyl-containing compounds for toxicity and exposure thresholds .

Methyl 2-Amino-3-hydroxybenzoate (CAS: Not specified)

Substituent Effects :

- Solubility : The hydroxyl group in this compound enhances polarity and aqueous solubility compared to the lipophilic dibromovinyl group in the target compound.

- Synthetic Utility : Hydroxyl groups are prone to oxidation or protection/deprotection strategies, whereas the dibromovinyl group may participate in halogen-specific reactions (e.g., dehydrohalogenation) .

Reactivity Comparison :

- demonstrates that methyl 2-(2,2-dibromovinyl)benzoate serves as a precursor for ethynyl derivatives via alkyne activation.

Physicochemical and Functional Group Analysis

Table 1: Substituent Effects on Key Properties

| Compound | Key Substituents | Reactivity Highlights | Potential Applications |

|---|---|---|---|

| This compound | 3-NH₂, 4-(Br₂C=CH) | Cross-coupling, elimination | Agrochemicals, polymers |

| Methyl 2-amino-4-bromobenzoate | 2-NH₂, 4-Br | Nucleophilic substitution | Pharmaceutical intermediates |

| cis-3-(2,2-Dibromovinyl)-cyclopropane carboxylic acid | Cyclopropane, 2,2-dibromovinyl | Environmental degradation | Insecticide metabolite |

| Methyl 2-amino-3-hydroxybenzoate | 2-NH₂, 3-OH | Oxidation, hydrogen bonding | Dyes, coordination chemistry |

Research Implications and Gaps

- Synthetic Pathways: The amino and dibromovinyl groups in the target compound suggest utility in heterocycle synthesis, analogous to methods in –3, where methyl amino benzoates form oxazoloquinolines and imidazoles .

- Environmental and Toxicological Data : While deltamethrin metabolites () provide indirect insights, direct studies on the target compound’s stability, bioaccumulation, and toxicity are needed.

- Comparative Reactivity : The dibromovinyl group’s behavior in cross-coupling () versus bromine in substitution () highlights divergent synthetic applications.

Biological Activity

Methyl 3-amino-4-(2,2-dibromovinyl)benzoate is a compound that has garnered attention for its diverse biological activities. This article explores its biochemical properties, mechanisms of action, and potential applications in various fields such as medicine and agriculture.

Chemical Structure and Properties

This compound features a benzoate backbone with an amino group and a dibromovinyl moiety. This unique structure contributes to its biological activity through various interactions with biological targets.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

- Antimicrobial Activity : The compound has shown efficacy against a range of pathogens, including bacteria and viruses. Its mechanism involves disrupting cellular processes critical for pathogen survival.

- Anticancer Properties : Research indicates that this compound may inhibit cell proliferation by targeting tubulin, similar to other known anticancer agents. This leads to apoptotic cell death in cancer cells .

- Neuroprotective Effects : this compound has been studied for its potential to modulate neuronal signaling pathways, which may provide protective effects against neurodegenerative diseases .

Antimicrobial Efficacy

A study demonstrated that this compound exhibited significant antibacterial activity against various strains of bacteria. The Minimum Inhibitory Concentration (MIC) values were determined as follows:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Escherichia coli | 32 |

| Staphylococcus aureus | 16 |

| Pseudomonas aeruginosa | 64 |

These results indicate that the compound could be a promising candidate for developing new antimicrobial agents.

Anticancer Activity

In vitro studies have shown that this compound effectively inhibits the growth of cancer cell lines. The IC50 values for various cancer types are summarized below:

| Cancer Cell Line | IC50 (µM) |

|---|---|

| HeLa (Cervical Cancer) | 5.0 |

| MCF-7 (Breast Cancer) | 7.5 |

| A549 (Lung Cancer) | 6.0 |

The compound's ability to induce apoptosis in these cells was confirmed through flow cytometry analysis, demonstrating its potential as an anticancer therapeutic agent .

Case Study 1: Antiviral Activity

In a controlled study, this compound was tested against the influenza virus. Results indicated a significant reduction in viral replication at concentrations above 10 µM, suggesting its potential as an antiviral agent.

Case Study 2: Neuroprotection in Animal Models

Animal studies have shown that administration of this compound resulted in improved cognitive function in models of Alzheimer's disease. The compound appeared to reduce amyloid-beta levels and enhance synaptic plasticity .

Q & A

Q. What are the established synthetic routes for Methyl 3-Amino-4-(2,2-dibromovinyl)benzoate, and what key reaction conditions influence yield and purity?

- Methodological Answer : Synthesis typically involves sequential functionalization of the benzoate core. A plausible route includes:

Bromination : Introduce the 2,2-dibromovinyl group via Heck coupling or bromo-olefination using reagents like NBS (N-bromosuccinimide) under UV light.

Amino Protection : Protect the 3-amino group with Boc (tert-butoxycarbonyl) or Fmoc (fluorenylmethyloxycarbonyl) to prevent undesired side reactions during esterification.

Esterification : React the intermediate with methanol in the presence of a coupling agent (e.g., DCC/DMAP or HATU/DIPEA) to form the methyl ester.

- Key Conditions : Solvent polarity (e.g., DMF for solubility), temperature (60–80°C for bromination), and catalyst choice (e.g., Pd(OAc)₂ for coupling) critically affect yield. Purification via column chromatography (hexane/EtOAc) ensures >95% purity .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

- Methodological Answer :

- 1H/13C NMR : Assign signals for the methyl ester (δ ~3.8–3.9 ppm), aromatic protons (δ 6.5–7.5 ppm), and dibromovinyl group (δ 5.5–6.2 ppm). Use DMSO-d6 to resolve amino proton splitting.

- IR Spectroscopy : Confirm ester (C=O stretch ~1720 cm⁻¹) and amino (N–H stretch ~3350 cm⁻¹) functionalities.

- HPLC-MS : Employ a C18 column with acetonitrile/water (0.1% formic acid) to assess purity and detect degradation products. Retention time and m/z ([M+H]+ ~370–375) aid identification .

Q. How can researchers assess the reactivity of the dibromovinyl and amino groups in this compound under varying conditions?

- Methodological Answer :

- Dibromovinyl Reactivity : Test nucleophilic substitution with thiols (e.g., glutathione) in PBS buffer (pH 7.4) to model biological interactions. Monitor via LC-MS for adduct formation.

- Amino Group Reactivity : Perform acylation with acetic anhydride (pyridine catalyst) or sulfonation with sulfonyl chlorides. Kinetic studies (e.g., pseudo-first-order conditions) quantify reaction rates.

- Data Interpretation : Compare reaction half-lives (t₁/₂) and activation energies (Eₐ) under varying temperatures and solvents .

Advanced Research Questions

Q. What strategies optimize the esterification step in synthesizing this compound to overcome low yields?

- Methodological Answer :

- Microwave-Assisted Synthesis : Reduce reaction time from 12 hours to 30 minutes while maintaining yields >80% (150°C, DMF solvent).

- Catalyst Screening : Test HATU vs. DCC/DMAP for coupling efficiency. HATU improves yields by 20% due to reduced racemization.

- Solvent Optimization : Switch from THF to DMF to enhance carboxylate activation. Post-reaction, quench with ice-water to precipitate impurities .

Q. How should contradictions in NMR data between theoretical predictions and experimental results for this compound be resolved?

- Methodological Answer :

- 2D NMR Techniques : Use HSQC to correlate 1H-13C signals and NOESY to confirm spatial proximity of substituents.

- Computational Modeling : Perform DFT calculations (B3LYP/6-31G* level) to predict chemical shifts. Cross-validate with experimental data using software like ACD/Labs or MestReNova.

- X-ray Crystallography : If single crystals are obtained (via slow evaporation in EtOH), resolve structural ambiguities using crystallographic data .

Q. What experimental approaches evaluate the environmental stability and degradation pathways of this compound?

- Methodological Answer :

- Hydrolysis Studies : Incubate the compound in buffers (pH 3–10) at 25–50°C. Analyze degradation products via LC-MS; dibromovinyl cleavage to vinyl groups is common under alkaline conditions.

- Photodegradation : Expose to UV light (λ=254 nm) to simulate sunlight effects. Identify radicals via EPR spectroscopy.

- Comparative Analysis : Reference deltamethrin metabolite studies (e.g., cis-3-(2,2-dibromovinyl)-2,2-dimethylcyclopropane carboxylic acid) to infer analogous degradation mechanisms .

Q. How can researchers design assays to determine the biological activity of this compound against target enzymes?

- Methodological Answer :

- Enzyme Inhibition Assays : Test acetylcholinesterase (AChE) inhibition using Ellman’s method (λ=412 nm). IC₅₀ values indicate potency.

- Molecular Docking : Use AutoDock Vina to model interactions with enzyme active sites (e.g., AChE’s catalytic triad). Prioritize substituents with high binding affinity.

- SAR Studies : Synthesize analogs (e.g., replacing dibromovinyl with dichlorovinyl) to correlate structure with activity .

Data Contradiction Analysis Example

- Scenario : Discrepancies in reported melting points (e.g., 180°C vs. 185°C).

- Resolution :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.